molecular formula C50H30O2 B12627416 5,12-Bis(4-phenoxyphenyl)rubicene CAS No. 922185-02-2

5,12-Bis(4-phenoxyphenyl)rubicene

Cat. No.: B12627416
CAS No.: 922185-02-2
M. Wt: 662.8 g/mol
InChI Key: DCUVNLWPUQLQQQ-UHFFFAOYSA-N
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Description

5,12-Bis(4-phenoxyphenyl)rubicene: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenoxyphenyl groups attached to the rubicene core, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Bis(4-phenoxyphenyl)rubicene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Rubicene Core: The rubicene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Attachment of Phenoxyphenyl Groups: The phenoxyphenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,12-Bis(4-phenoxyphenyl)rubicene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxyphenyl groups or the rubicene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,12-Bis(4-phenoxyphenyl)rubicene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5,12-Bis(4-phenoxyphenyl)rubicene involves its interaction with specific molecular targets. The phenoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, while the rubicene core can participate in electron transfer processes. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    5,12-Diphenylrubicene: Lacks the phenoxy groups, leading to different chemical properties.

    5,12-Bis(4-methoxyphenyl)rubicene: Contains methoxy groups instead of phenoxy groups, affecting its reactivity and applications.

Uniqueness

5,12-Bis(4-phenoxyphenyl)rubicene is unique due to the presence of phenoxyphenyl groups, which enhance its ability to participate in π-π interactions and electron transfer processes. This makes it particularly valuable in applications requiring strong molecular interactions and electronic properties.

Properties

CAS No.

922185-02-2

Molecular Formula

C50H30O2

Molecular Weight

662.8 g/mol

IUPAC Name

5,12-bis(4-phenoxyphenyl)rubicene

InChI

InChI=1S/C50H30O2/c1-3-9-35(10-4-1)51-37-23-17-31(18-24-37)33-21-27-41-45(29-33)39-13-7-15-43-47(39)49(41)44-16-8-14-40-46-30-34(22-28-42(46)50(43)48(40)44)32-19-25-38(26-20-32)52-36-11-5-2-6-12-36/h1-30H

InChI Key

DCUVNLWPUQLQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C=CC=C7C6=C(C8=C7C=C(C=C8)C9=CC=C(C=C9)OC1=CC=CC=C1)C1=CC=CC4=C15

Origin of Product

United States

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